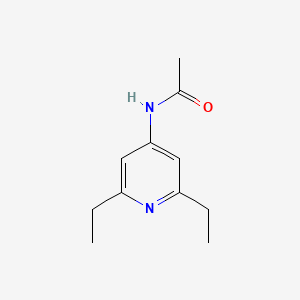

4-(N-acetylamino)-2,6-diethylpyridine

Description

4-(N-Acetylamino)-2,6-diethylpyridine is a pyridine derivative featuring ethyl groups at the 2- and 6-positions and an N-acetylamino substituent at the 4-position. This compound is synthesized via condensation reactions, often involving precursors like 2,6-diethylpyridine and acetylated amines under reflux conditions with acidic catalysts . Its structural uniqueness lies in the combination of electron-donating ethyl groups and the hydrogen-bond-capable N-acetylamino moiety, which influence its electrochemical behavior and molecular interactions. For instance, it forms multihydrogen-bond complexes with tetrathiafulvalene derivatives, exhibiting a binding constant of ~1000 M⁻¹ and modulating redox potentials by up to 30 mV .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-(2,6-diethylpyridin-4-yl)acetamide |

InChI |

InChI=1S/C11H16N2O/c1-4-9-6-11(12-8(3)14)7-10(5-2)13-9/h6-7H,4-5H2,1-3H3,(H,12,13,14) |

InChI Key |

YOWMRDNSFBJDPF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Di(N-Acetylamino)pyridine

- Structural Differences: Unlike 4-(N-acetylamino)-2,6-diethylpyridine, this compound has N-acetylamino groups at both the 2- and 6-positions instead of ethyl groups.

- However, its second redox wave exhibits irreversible chemical reactions, unlike the more stable redox profile of 4-(N-acetylamino)-2,6-diethylpyridine .

2-(N-Acetylamino)-2-Deoxy-D-Galactose and D-Glucose (Glycosides)

- Structural Differences: These glycosides feature a pyranose sugar backbone with an N-acetylamino group at the 2-position, differing entirely from the pyridine core of the target compound.

- Biological Relevance: Glycosides with N-acetylamino groups exhibit antiviral and antibacterial properties due to their carbohydrate chains.

- Solubility: The pyranose structure of glycosides confers high water solubility, whereas the pyridine derivative’s ethyl groups reduce polarity, favoring organic solvent compatibility.

4-(4-Dimethylaminophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxamide

- Core Structure : This dihydropyridine derivative shares a six-membered aromatic ring but includes a 1,4-dihydropyridine core instead of a pyridine.

- Spectroscopic Properties: IR: Strong C=O (1665 cm⁻¹) and N-H (3320 cm⁻¹) stretches, similar to the amide groups in 4-(N-acetylamino)-2,6-diethylpyridine. NMR: Methyl groups at δ 2.34 ppm (similar to ethyl groups in the target compound) and aromatic protons at δ 7.06–8.37 ppm .

- Pharmacological Activity : The dihydropyridine derivative shows promise in drug design (e.g., calcium channel modulation), whereas the pyridine derivative’s applications are more niche, focusing on molecular recognition .

2,6-Bis[1-(2,6-Diethylphenylimino)ethyl]pyridine

- Synthesis: Derived from 2,6-diethylpyridine and 2,6-diethylaniline, this bis(imino)pyridine compound shares ethyl substituents but replaces the N-acetylamino group with imino linkages.

- Coordination Chemistry: The imino groups enable metal coordination (e.g., Fe, Co), whereas the N-acetylamino group in 4-(N-acetylamino)-2,6-diethylpyridine favors non-covalent interactions .

Data Table: Key Properties of 4-(N-Acetylamino)-2,6-Diethylpyridine and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.